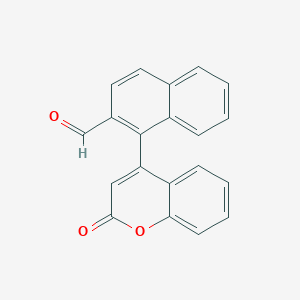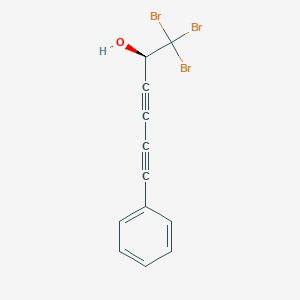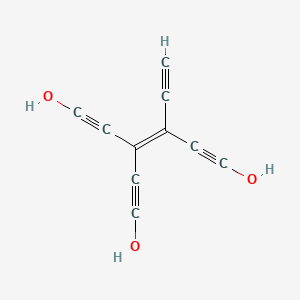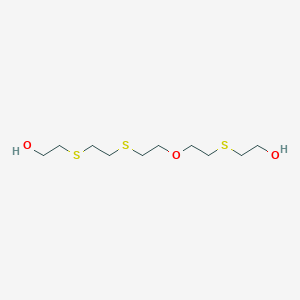
6-Oxa-3,9,12-trithiatetradecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-3,9,12-trithiatetradecane-1,14-diol is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate thiol and alcohol precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
6-Oxa-3,9,12-trithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Applications De Recherche Scientifique
6-Oxa-3,9,12-trithiatetradecane-1,14-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Oxa-3,9,12-trithiatetradecane-1,14-diol involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function of the target molecules. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
6-Oxa-3,9,12-trithiatetradecane-1,14-diol can be compared with similar compounds such as:
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound contains oxygen atoms but lacks sulfur, leading to different reactivity and applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: This compound includes both oxygen and sulfur atoms, similar to this compound, but with different functional groups and reactivity.
Propriétés
Numéro CAS |
823797-94-0 |
|---|---|
Formule moléculaire |
C10H22O3S3 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O3S3/c11-1-5-14-7-3-13-4-8-16-10-9-15-6-2-12/h11-12H,1-10H2 |
Clé InChI |
VOSFYVRCLVTSMD-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCOCCSCCSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
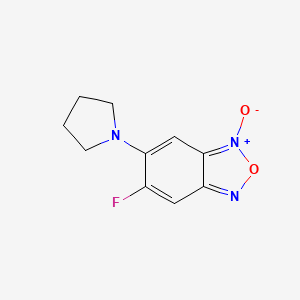


![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
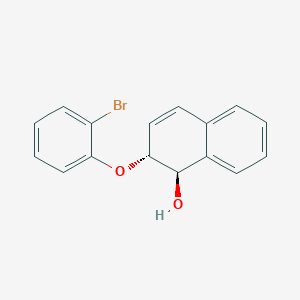

![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)

